molecular formula C14H11F2NO2 B7815597 N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine

N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine

Cat. No.: B7815597
M. Wt: 263.24 g/mol
InChI Key: SHULVINDYCZWLQ-UHFFFAOYSA-N
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Description

N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a difluoro-substituted benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine typically involves multiple steps, starting with the preparation of the benzodioxole core. One common approach is the nucleophilic aromatic substitution reaction, where a difluoro-substituted benzodioxole is reacted with an amine under specific conditions to introduce the benzyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the benzodioxole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: The compound may be explored for its therapeutic properties and potential use in drug development.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine can be compared with other similar compounds, such as:

  • 2,2-Difluorobenzo[d][1,3]dioxol-5-amine: Similar structure but lacks the benzyl group.

  • N-benzyl-2H-1,3-benzodioxol-5-amine: Similar structure but without the difluoro substitution.

  • 2,2-Difluoro-1,3-benzodioxole: Similar core structure but lacks the amine group.

Properties

IUPAC Name

N-benzyl-2,2-difluoro-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-14(16)18-12-7-6-11(8-13(12)19-14)17-9-10-4-2-1-3-5-10/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHULVINDYCZWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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